Cas no 477866-49-2 (N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline)

N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline structure
477866-49-2 structure
Product Name:N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
Numero CAS:477866-49-2
MF:C20H17F3N4S
MW:402.435992956162
CID:5695434
PubChem ID:6404714
Update Time:2023-10-31

N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
    • N-[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
    • (E)-N-(2-(3-(benzylthio)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
    • AKOS005082915
    • 477866-49-2
    • N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-3-(trifluoromethyl)aniline
    • 1L-391S
    • N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
    • N-(2-[3-(BENZYLSULFANYL)-6-METHYL-1,2,4-TRIAZIN-5-YL]VINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
    • N-(2-[3-(BENZYLSULFANYL)-6-METHYL-1,2,4-TRIAZIN-5-YL]VINYL)-3-(TRIFLUOROMETHYL)ANILINE
    • Benzenamine, N-[2-[6-methyl-3-[(phenylmethyl)thio]-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)-
    • N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
    • Inchi: 1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+
    • Chiave InChI: HLRFSFVBUACJMT-ZHACJKMWSA-N
    • Sorrisi: S(C1=NN=C(C)C(/C=C/NC2=CC=CC(C(F)(F)F)=C2)=N1)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 402.11260222g/mol
  • Massa monoisotopica: 402.11260222g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 496
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.8
  • Superficie polare topologica: 76Ų

Proprietà sperimentali

  • Densità: 1.34±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 555.4±60.0 °C(Predicted)
  • pka: 1.12±0.63(Predicted)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.